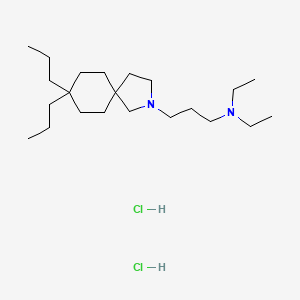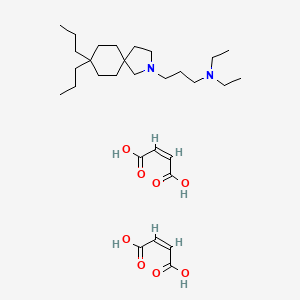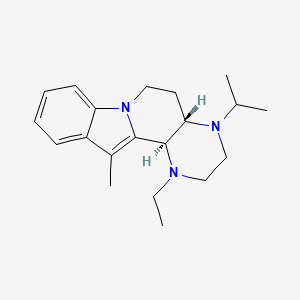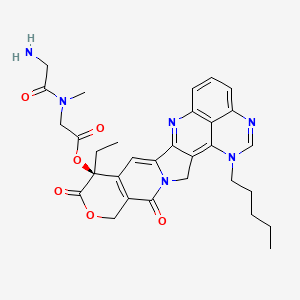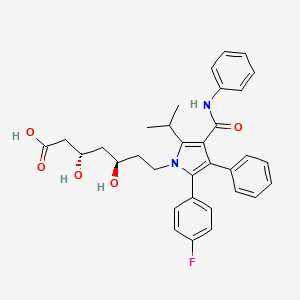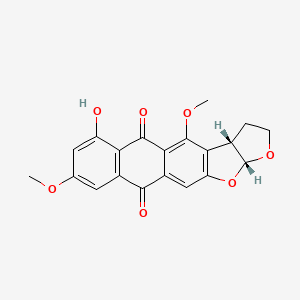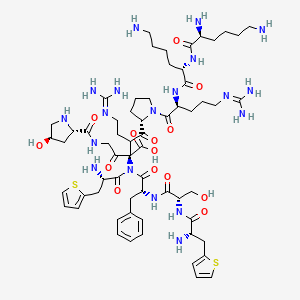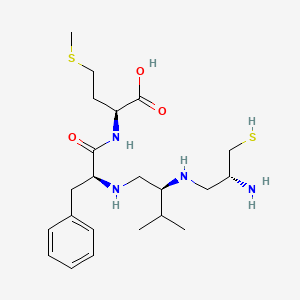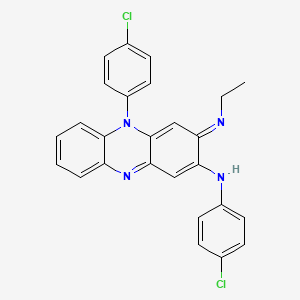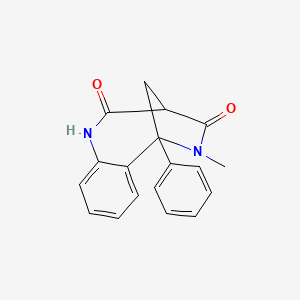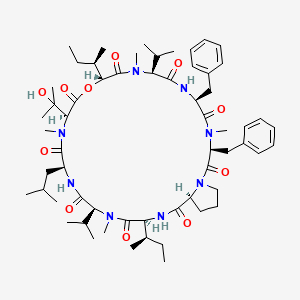
Aureobasidin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aureobasidin A is a cyclic depsipeptide antibiotic isolated from the black yeast-like fungus Aureobasidium pullulans R106 . It is known for its potent antifungal properties, particularly against Saccharomyces cerevisiae, by inhibiting the enzyme inositol phosphorylceramide synthase . This enzyme is essential for the synthesis of complex sphingolipids, which are crucial components of the fungal cell membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of Aureobasidin A was first achieved using PyBroP as a coupling reagent . The synthetic cyclized product was found to be identical to the natural antibiotic in all respects . The synthesis involves the formation of a cyclic depsipeptide structure, which includes several N-methylamino acids .
Industrial Production Methods: this compound is produced industrially through the fermentation of Aureobasidium pullulans . The optimal fermentation conditions include an inoculum size of 6.8% (v/v), a rotation speed of 216 rpm, a culture temperature of 26°C, a liquid volume of 125 mL, and an initial pH of 7 . Under these conditions, the yield of this compound can reach up to 920 mg/L .
Analyse Chemischer Reaktionen
Types of Reactions: Aureobasidin A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The synthesis of this compound primarily involves the use of PyBroP as a coupling reagent . Other reagents and conditions used in its synthesis include N-methylamino acids and specific reaction conditions to achieve the cyclic depsipeptide structure .
Major Products Formed: The major product formed from the synthesis of this compound is the cyclic depsipeptide itself, which exhibits potent antifungal activity .
Wissenschaftliche Forschungsanwendungen
Aureobasidin A has a wide range of scientific research applications:
Wirkmechanismus
Aureobasidin A exerts its effects by inhibiting the enzyme inositol phosphorylceramide synthase, which is essential for the synthesis of complex sphingolipids in fungal cell membranes . This inhibition disrupts the normal assembly of the fungal cell membrane, leading to cell death . The compound also causes aberrant actin assembly, further inhibiting the normal budding process in fungi .
Vergleich Mit ähnlichen Verbindungen
Myriocin: Inhibits serine palmitoyltransferase, another enzyme involved in sphingolipid biosynthesis.
Miconazole: Inhibits lanosterol 14-alpha-demethylase, an enzyme involved in ergosterol biosynthesis.
Uniqueness of Aureobasidin A: this compound is unique in its specific inhibition of inositol phosphorylceramide synthase, making it a potent antifungal agent with a distinct mechanism of action compared to other antifungal compounds .
Eigenschaften
CAS-Nummer |
127785-64-2 |
|---|---|
Molekularformel |
C60H92N8O11 |
Molekulargewicht |
1101.4 g/mol |
IUPAC-Name |
(3S,6S,9S,12R,15R,18S,21S,24R)-3,6-dibenzyl-12,24-bis[(2R)-butan-2-yl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O11/c1-17-38(9)46-57(75)65(14)47(36(5)6)52(70)61-42(32-35(3)4)55(73)67(16)50(60(11,12)78)59(77)79-49(39(10)18-2)58(76)66(15)48(37(7)8)53(71)62-43(33-40-26-21-19-22-27-40)54(72)64(13)45(34-41-28-23-20-24-29-41)56(74)68-31-25-30-44(68)51(69)63-46/h19-24,26-29,35-39,42-50,78H,17-18,25,30-34H2,1-16H3,(H,61,70)(H,62,71)(H,63,69)/t38-,39-,42+,43+,44?,45+,46-,47+,48+,49-,50+/m1/s1 |
InChI-Schlüssel |
RLMLFADXHJLPSQ-ZXLIRXFMSA-N |
SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Isomerische SMILES |
CC[C@@H](C)[C@@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)[C@H](C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Kanonische SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Basifungin; Aureobasidin A; LY 295337; LY295337; NK 204 R106-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


